molecular formula C20H30N2O6S B4043063 methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate

methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate

Cat. No.: B4043063
M. Wt: 426.5 g/mol
InChI Key: HWTIWURQIRHWOC-KSSFIOAISA-N
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Description

“Methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate” is a chemical compound with the molecular formula C20H30N2O6S . Its average mass is 426.527 Da and its monoisotopic mass is 426.182465 Da .

Scientific Research Applications

Na+/H+ Antiporter Inhibition

Na+/H+ Antiporter Inhibitors

The inhibition of the Na+/H+ exchanger has shown benefits for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion. Benzoylguanidines, including compounds with methylsulfonyl and piperidine substitutions, have been identified as potent and selective inhibitors of the Na+/H+ exchanger, with potential applications as adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

Anti-bacterial Study

N-Substituted Derivatives for Antibacterial Activity

Research on N-substituted derivatives of compounds bearing 1,3,4-oxadiazole and piperidine moieties, including those with phenylsulfonyl groups, has shown moderate to significant antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Anti-Acetylcholinesterase Activity

Piperidine Derivatives as Anti-Acetylcholinesterase Agents

Piperidine derivatives, particularly those substituted with benzoylamino groups, have been synthesized and evaluated for their anti-acetylcholinesterase activity. Compounds with bulky substitutions have shown substantial activity, indicating their potential use as antidementia agents (Sugimoto et al., 1990).

Metabolic Pathway Analysis

Oxidative Metabolism of Novel Antidepressants

Studies on the metabolism of compounds like Lu AA21004, which contain piperazine and phenylsulfonyl groups, have revealed insights into the oxidative pathways involving CYP2D6, CYP2C9, and other enzymes. This research aids in understanding the metabolic fate of novel antidepressants (Hvenegaard et al., 2012).

Heterocyclic Synthesis

β-Oxo Sulfones in Heterocyclic Synthesis

Active methylene β-oxo sulfones, including those with sulfone and piperidine derivatives, have been utilized as reagents in heterocyclic synthesis. This showcases their role in constructing complex heterocyclic compounds, which can have various applications in medicinal chemistry (Voronkova et al., 2010).

Nanofiltration Membrane Development

Sulfonated Thin-film Composite Membranes

The synthesis of sulfonated aromatic diamine monomers for use in nanofiltration membranes demonstrates the application of sulfone chemistry in improving water flux and dye treatment efficiency. This research contributes to the development of more effective water treatment technologies (Liu et al., 2012).

Properties

IUPAC Name

methyl (2S,3S)-3-methyl-2-[[3-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6S/c1-5-14(2)18(20(24)27-3)21-19(23)15-7-6-8-17(13-15)28-16-9-11-22(12-10-16)29(4,25)26/h6-8,13-14,16,18H,5,9-12H2,1-4H3,(H,21,23)/t14-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTIWURQIRHWOC-KSSFIOAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C1=CC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate
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methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate
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methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate
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methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate
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methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate
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methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate

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